molecular formula C10H15NO2 B147290 (s)-2-Amino-3-benzyloxy-1-propanol CAS No. 58577-88-1

(s)-2-Amino-3-benzyloxy-1-propanol

Cat. No.: B147290
CAS No.: 58577-88-1
M. Wt: 181.23 g/mol
InChI Key: ZJUOMDNENVWMPL-JTQLQIEISA-N
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Description

(s)-2-Amino-3-benzyloxy-1-propanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain, with a benzyl group (-C6H5CH2) attached to the second carbon. The stereochemistry of the compound is denoted by the (s) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-3-benzyloxy-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (s)-2-Nitro-3-benzyloxy-1-propanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 3-benzyloxypropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through crystallization or distillation, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-3-benzyloxy-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-benzyloxypropanal or 2-benzyloxypropanoic acid.

    Reduction: Formation of 2-amino-3-benzyloxypropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(s)-2-Amino-3-benzyloxy-1-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (s)-2-Amino-3-benzyloxy-1-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-1-propanol: Lacks the benzyloxy group, making it less hydrophobic.

    (s)-2-Amino-3-methoxy-1-propanol: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.

    (s)-2-Amino-3-phenoxy-1-propanol: Contains a phenoxy group, which can influence its chemical properties and biological activity.

Uniqueness

(s)-2-Amino-3-benzyloxy-1-propanol is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and drug design.

Properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270357
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58577-88-1
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58577-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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